

A Technical Guide to Calcium Peroxide: Properties, Synthesis, and Therapeutic Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Calcium peroxide*

Cat. No.: *B3429881*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **calcium peroxide** (CaO_2), a versatile inorganic compound with burgeoning applications in the biomedical field. This document details its fundamental properties, synthesis methodologies, and its emerging role in drug delivery and regenerative medicine, with a focus on its pro-apoptotic and oxygen-generating capabilities.

Core Properties of Calcium Peroxide

Calcium peroxide is an inorganic compound that serves as a stable source of hydrogen peroxide and molecular oxygen.^[1] Its fundamental chemical and physical properties are summarized below.

Property	Value	Reference
CAS Number	1305-79-9	[2] [3] [4] [5] [6] [7]
Molecular Formula	CaO ₂	[2] [3] [4] [5] [6] [8]
Molecular Weight	72.08 g/mol	[4] [5] [8]
Appearance	White to yellowish powder	[2] [3] [4] [9]
Solubility	Almost insoluble in water, dissolves in acids	[2] [4] [9]
Decomposition	Decomposes in the presence of moisture or heat, releasing oxygen.	[3]

Synthesis of Calcium Peroxide Nanoparticles for Biomedical Research

The synthesis of **calcium peroxide** nanoparticles (NPs) is a critical step for their application in drug delivery and tissue engineering. A common method is chemical precipitation, which can be modified to include coatings for controlled release of its active components.

Experimental Protocol: Synthesis of Dextran-Coated Calcium Peroxide Nanoparticles

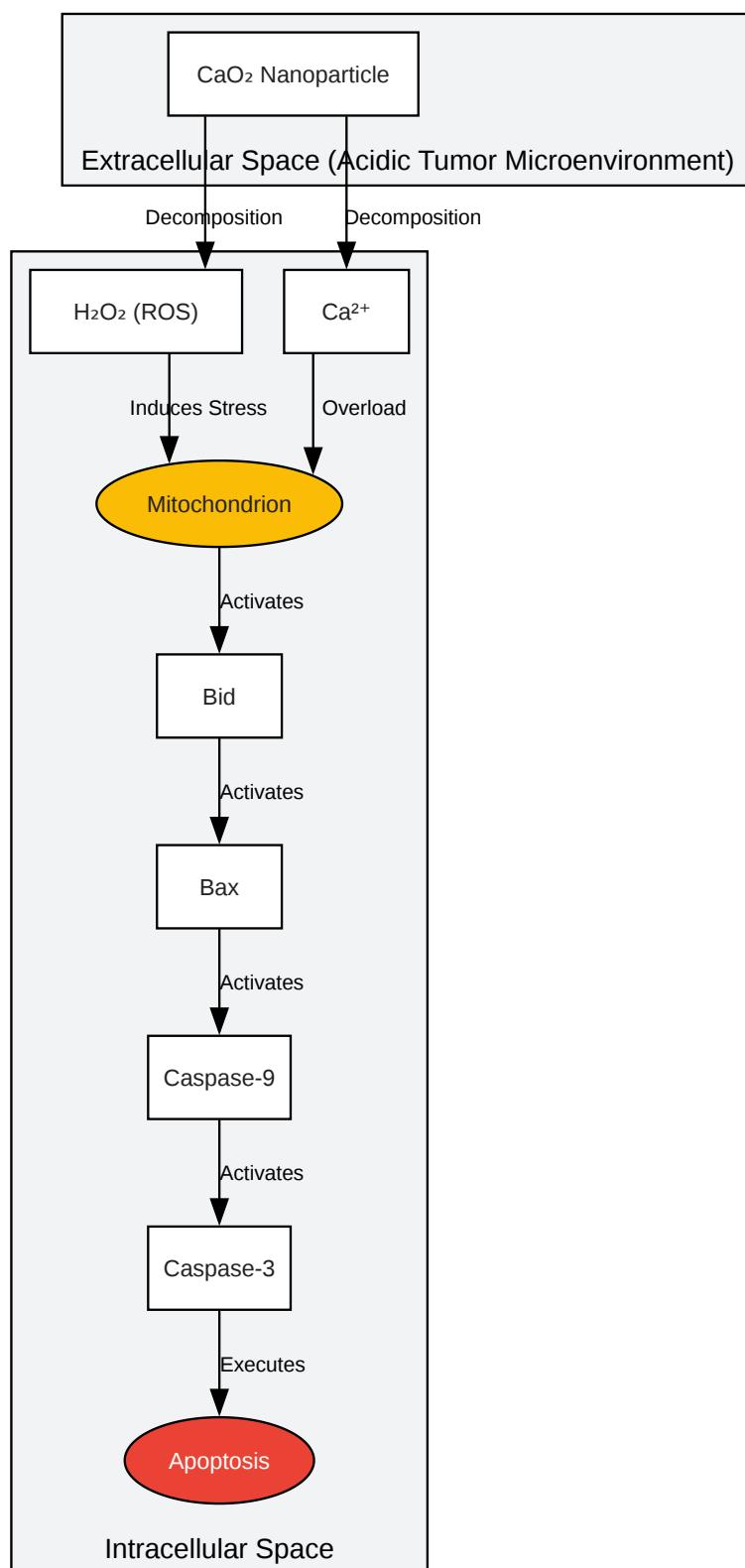
This protocol describes a modified chemical precipitation method to synthesize dextran-coated **calcium peroxide** nanoparticles, designed to control the release of hydrogen peroxide.

Materials:

- Calcium chloride (CaCl₂)
- Dextran
- Ammonia solution
- Hydrogen peroxide (H₂O₂)

- Sodium hydroxide (NaOH)
- Distilled water

Procedure:


- Dissolve 0.01 mol of CaCl_2 in 30 mL of distilled water and heat the solution to 80°C.
- Add 2 g of dextran to the solution, followed by 7 mL of ammonia solution.
- After 3 minutes of reaction time, add 14 mL of H_2O_2 dropwise while maintaining constant stirring at 300 rpm.
- Continue stirring the mixture for 2 hours until a yellow-beige solution is formed.
- Gradually add 1M sodium hydroxide drop by drop to adjust the pH of the solution to 11-12, at which point the mixture will turn into a white suspension.
- The resulting dextran-coated **calcium peroxide** nanoparticles can then be collected and purified.

Therapeutic Mechanisms and Applications

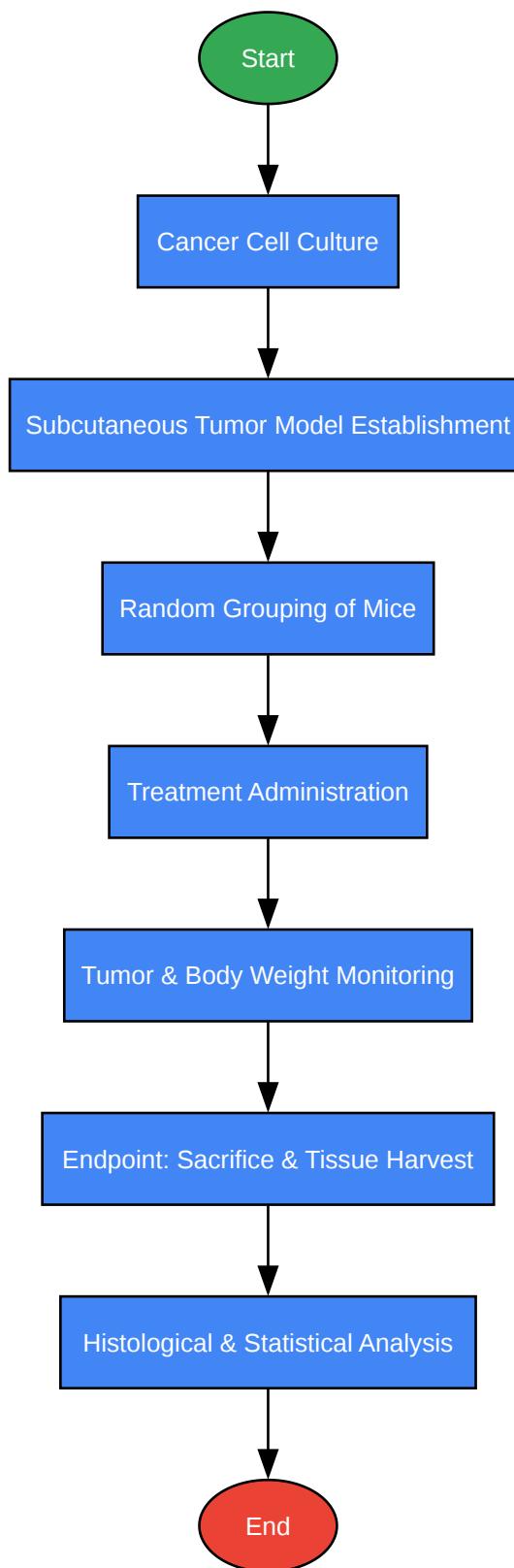
Calcium peroxide's therapeutic potential stems from its ability to generate reactive oxygen species (ROS) and elevate intracellular calcium levels, leading to targeted cell death in pathological tissues, such as tumors.

Calcium Peroxide-Induced Apoptosis Signaling Pathway

In the acidic tumor microenvironment, **calcium peroxide** nanoparticles decompose to release hydrogen peroxide (H_2O_2) and calcium ions (Ca^{2+}).^{[4][10]} The subsequent increase in intracellular ROS and Ca^{2+} concentration triggers the mitochondrial-mediated apoptosis pathway.^[4] This leads to the activation of a cascade of caspases, ultimately resulting in programmed cell death.^{[2][3]}

[Click to download full resolution via product page](#)

Caption: **Calcium Peroxide** Induced Apoptosis Pathway.


Experimental Workflow for In Vivo Antitumor Efficacy Study

This workflow outlines a typical preclinical study to evaluate the antitumor efficacy of drug-loaded **calcium peroxide** nanoparticles in a mouse model.

Experimental Protocol:

- Cell Culture and Nanoparticle Loading:
 - Culture a relevant cancer cell line (e.g., PC-3 for prostate cancer).
 - Synthesize and load **calcium peroxide** nanoparticles with a chemotherapeutic agent (e.g., docetaxel).
- Animal Model:
 - Establish subcutaneous tumors in immunodeficient mice (e.g., BALB/c nude mice) by injecting the cultured cancer cells.
- Treatment Groups:
 - Divide the tumor-bearing mice into several groups ($n \geq 3$ per group):
 - Control (e.g., saline)
 - Free drug
 - Empty **calcium peroxide** nanoparticles
 - Drug-loaded **calcium peroxide** nanoparticles
- Administration:
 - Administer the respective treatments to the mice, typically via intravenous injection.
- Monitoring and Data Collection:

- Measure tumor volume and body weight of the mice regularly.
- At the end of the study period, sacrifice the mice and harvest the tumors and major organs.
- Analysis:
 - Tumor Analysis: Perform histological analysis (e.g., H&E staining) and immunohistochemistry to assess apoptosis (e.g., TUNEL assay) and other relevant markers.
 - Organ Analysis: Conduct histological analysis of major organs to evaluate systemic toxicity.
 - Statistical Analysis: Analyze the data to determine the statistical significance of the observed antitumor effects.

[Click to download full resolution via product page](#)

Caption: In Vivo Antitumor Efficacy Workflow.

Analytical Methods for Quantification

Accurate quantification of **calcium peroxide** is essential for quality control and experimental reproducibility. Permanganate titration is a standard method for this purpose.

Experimental Protocol: Permanganate Titration for Calcium Peroxide Content

Principle: In an acidic solution, **calcium peroxide** reacts with potassium permanganate (KMnO_4), a strong oxidizing agent. The permanganate ion is reduced, and the hydrogen peroxide from the **calcium peroxide** is oxidized. The endpoint is indicated by the persistence of the purple color of the permanganate ion.

Materials:

- **Calcium peroxide** sample
- Distilled water
- Hydrochloric acid (HCl), 6M
- Manganese (II) sulfate (MnSO_4), 0.1M
- Potassium permanganate (KMnO_4), 0.02M standard solution

Procedure:

- Accurately weigh a sample of **calcium peroxide** and dissolve it in 30 mL of distilled water in an Erlenmeyer flask.
- Add 10 mL of 6M HCl to the solution and sonicate to ensure the complete dissolution of the sample.
- Add 1 mL of 0.1M MnSO_4 to the solution.
- Titrate the solution with a 0.02M standard solution of KMnO_4 until a faint, persistent purple color is observed for at least 30 seconds.

- Record the volume of KMnO₄ solution used.
- The percentage of **calcium peroxide** in the sample can be calculated using the stoichiometry of the reaction.

Conclusion

Calcium peroxide is a compound with significant potential in the biomedical field, particularly in the development of novel cancer therapies and regenerative medicine strategies. Its ability to be synthesized as nanoparticles with controlled release properties, coupled with its mechanisms of inducing oxidative stress and apoptosis, makes it a promising area for further research and development. The protocols and data presented in this guide provide a solid foundation for scientists and researchers to explore the full therapeutic potential of this versatile compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Regenerative engineered vascularized bone mediated by calcium peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of Calcium Signals on Hydrogen Peroxide-Induced Apoptosis in Human Myeloid HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Calcium Signals on Hydrogen Peroxide-Induced Apoptosis in Human Myeloid HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy-shaping nanomedicine by loading Calcium Peroxide into Tumor Microenvironment-responsive Nanoparticles for the Antitumor Therapy of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrogen peroxide induces apoptosis of chondrocytes; involvement of calcium ion and extracellular signal-regulated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calcium-Overload-Mediated Tumor Therapy by Calcium Peroxide Nanoparticles [ouci.dntb.gov.ua]

- 7. Calcium Peroxide-Based Nanosystem with Cancer Microenvironment-Activated Capabilities for Imaging Guided Combination Therapy via Mitochondrial Ca²⁺ Overload and Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Hollow mesoporous calcium peroxide nanoparticles for drug-free tumor calcicaptosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to Calcium Peroxide: Properties, Synthesis, and Therapeutic Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3429881#calcium-peroxide-cas-number-and-molecular-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com